N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with various functional groups, making it a valuable molecule for research and industrial applications.
Preparation Methods
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazine and 1,3-diketones.
Substitution reactions: Introduction of the ethyl and methyl groups at specific positions on the pyrazole ring using alkylating agents under basic conditions.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction efficiency .
Chemical Reactions Analysis
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including antileishmanial and antimalarial activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme Lm-PTR1, inhibiting its function and leading to the death of the parasite . The exact pathways and molecular interactions depend on the specific application and target organism.
Comparison with Similar Compounds
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:
1-methyl-5-aminopyrazole: Known for its use in the synthesis of various heterocyclic compounds.
1-methyl-3-propyl-4-nitro-1H-pyrazole: Used in the development of pharmaceuticals and agrochemicals.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19N5O |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5O/c1-5-17-11(9(2)6-14-17)7-13-10-8-16(3)15-12(10)18-4/h6,8,13H,5,7H2,1-4H3 |
InChI Key |
FNPMAWYUAUWYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CN(N=C2OC)C |
Origin of Product |
United States |
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